molecular formula C16H20Br2O2 B12560587 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene CAS No. 219793-11-0

1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene

Katalognummer: B12560587
CAS-Nummer: 219793-11-0
Molekulargewicht: 404.14 g/mol
InChI-Schlüssel: PDSBAYSQDLLBME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene: is an organic compound characterized by the presence of two bromine atoms and two pent-4-en-1-yloxy groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile . The subsequent etherification reaction involves the use of pent-4-en-1-ol and a base such as potassium carbonate to form the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Electrochemical bromination techniques can also be employed to minimize waste and enhance safety .

Analyse Chemischer Reaktionen

Types of Reactions: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substituted derivatives with various functional groups.
  • Oxidized products such as quinones.
  • Reduced products with hydrogen replacing the bromine atoms.

Wirkmechanismus

The mechanism of action of 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and pent-4-en-1-yloxy groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can modulate the activity of biological molecules and pathways, leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene is unique due to the presence of pent-4-en-1-yloxy groups, which provide distinct chemical properties and reactivity compared to other similar compounds. These groups can enhance the compound’s solubility, stability, and potential for further functionalization .

Eigenschaften

CAS-Nummer

219793-11-0

Molekularformel

C16H20Br2O2

Molekulargewicht

404.14 g/mol

IUPAC-Name

1,2-dibromo-4,5-bis(pent-4-enoxy)benzene

InChI

InChI=1S/C16H20Br2O2/c1-3-5-7-9-19-15-11-13(17)14(18)12-16(15)20-10-8-6-4-2/h3-4,11-12H,1-2,5-10H2

InChI-Schlüssel

PDSBAYSQDLLBME-UHFFFAOYSA-N

Kanonische SMILES

C=CCCCOC1=CC(=C(C=C1OCCCC=C)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.